molecular formula C13H15NO4S2 B12347497 Ethanone,1-(2-thienyl)-, O-[(4-methylphenyl)sulfonyl]oxime

Ethanone,1-(2-thienyl)-, O-[(4-methylphenyl)sulfonyl]oxime

Cat. No.: B12347497
M. Wt: 313.4 g/mol
InChI Key: WWSOCDBPBQHGHH-QIHXQYKCSA-N
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Description

Ethanone,1-(2-thienyl)-, O-[(4-methylphenyl)sulfonyl]oxime is a chemical compound with a complex structure that includes a thienyl group, a sulfonyl group, and an oxime group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone,1-(2-thienyl)-, O-[(4-methylphenyl)sulfonyl]oxime typically involves the reaction of 1-(2-thienyl)ethanone with O-[(4-methylphenyl)sulfonyl]hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the oxime linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethanone,1-(2-thienyl)-, O-[(4-methylphenyl)sulfonyl]oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the thienyl group.

Scientific Research Applications

Ethanone,1-(2-thienyl)-, O-[(4-methylphenyl)sulfonyl]oxime has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Ethanone,1-(2-thienyl)-, O-[(4-methylphenyl)sulfonyl]oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, while the thienyl and sulfonyl groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(2-thienyl)-: A simpler analog without the sulfonyl and oxime groups.

    Ethanone, 1-(4-methylphenyl)-: Contains a methylphenyl group but lacks the thienyl and oxime groups.

    Ethanone, 1-(4-methyl-2-thienyl)-: Similar structure but with a methyl group on the thienyl ring.

Uniqueness

Ethanone,1-(2-thienyl)-, O-[(4-methylphenyl)sulfonyl]oxime is unique due to the presence of both the thienyl and sulfonyl oxime groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C13H15NO4S2

Molecular Weight

313.4 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;(NE)-N-(1-thiophen-2-ylethylidene)hydroxylamine

InChI

InChI=1S/C7H8O3S.C6H7NOS/c1-6-2-4-7(5-3-6)11(8,9)10;1-5(7-8)6-3-2-4-9-6/h2-5H,1H3,(H,8,9,10);2-4,8H,1H3/b;7-5+

InChI Key

WWSOCDBPBQHGHH-QIHXQYKCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C/C(=N\O)/C1=CC=CS1

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(=NO)C1=CC=CS1

Origin of Product

United States

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